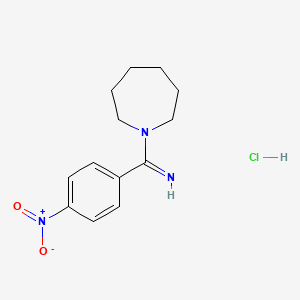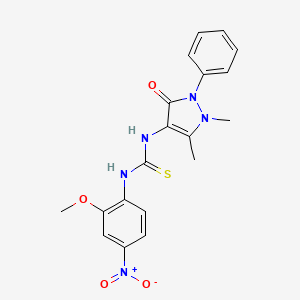![molecular formula C22H15ClN4S B4126480 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE](/img/structure/B4126480.png)
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE
Descripción general
Descripción
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE is a compound belonging to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a quinazoline moiety fused with a triazole ring, along with a chlorobenzylthio and phenyl group, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE typically involves multiple steps, including the formation of the quinazoline and triazole rings, followed by the introduction of the chlorobenzylthio and phenyl groups. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene to form the quinazoline ring.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Metal catalysts are used to facilitate the formation of the triazole ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to improve the solubility of reactants and increase the reaction rate.
Análisis De Reacciones Químicas
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in cancer therapy.
The uniqueness of this compound lies in its combined triazole and quinazoline structure, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4S/c23-18-12-6-4-10-16(18)14-28-22-26-25-21-17-11-5-7-13-19(17)24-20(27(21)22)15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMWXIJJDIRNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({[2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4126406.png)
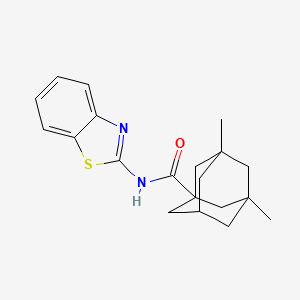
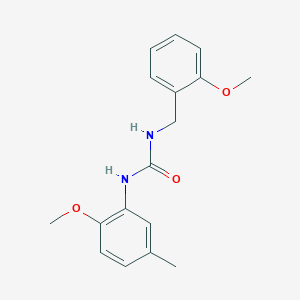
![N-[2-(methylthio)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4126433.png)
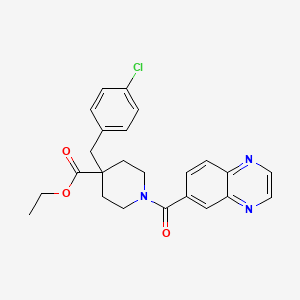
![N-(2-methoxy-5-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4126440.png)
![ethyl 5-phenyl-2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4126450.png)
![N-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B4126452.png)
![(1R,2R)-1-[furan-2-ylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4126457.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4126465.png)
![N'-(2-{[4-BENZYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B4126471.png)
